molecular formula C14H11BrF2O B2892993 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene CAS No. 1275557-33-9

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene

Cat. No.: B2892993
CAS No.: 1275557-33-9
M. Wt: 313.142
InChI Key: NOCWLAROHQZESE-UHFFFAOYSA-N
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Description

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene is an organic compound with the molecular formula C14H11BrF2O and a molecular weight of 313.14 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy group, which is further connected to a difluorobenzene ring. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of a phenol derivative.

Scientific Research Applications

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorobenzene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(bromomethyl)phenoxy]methyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCWLAROHQZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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